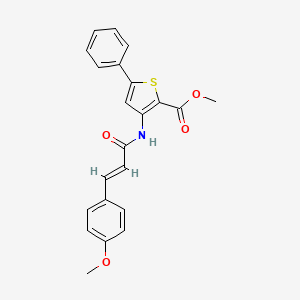

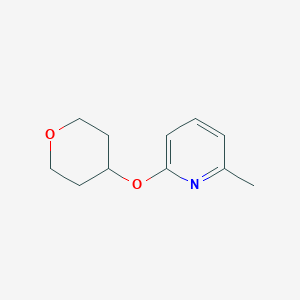

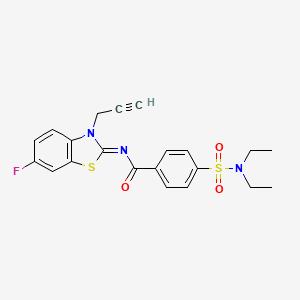

4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic molecule that may be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazole and carboxamide groups, which are known for their biological activities, including antitubercular, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of different starting materials to introduce various functional groups that contribute to the biological activity of the final compound. For instance, the synthesis of substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides as potential antitubercular agents involves rational design and structure-activity relationship exploitation . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods could provide insights into the possible synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy . These techniques allow for the identification of functional groups and the overall molecular framework, which are crucial for understanding the interaction of the compound with biological targets. The molecular structure is also essential for assessing the potential of the compound to form complexes with metals, as seen in the synthesis of a Hg(II) complex using a related ligand .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups such as thiazole, carboxamide, and pyrrole. These groups can participate in various chemical reactions, which may be essential for the biological activity of the compounds. For example, the thiazole moiety is known for its ability to interact with enzymes and receptors, contributing to the antitubercular activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and susceptibility to efflux pumps, are critical for their biological efficacy. Compounds with good metabolic stability and selective toxicity towards bacterial species over eukaryotic cells are more likely to be successful as therapeutic agents . The physical properties also influence the compound's pharmacokinetic profile, which is essential for its development as a drug.

科学的研究の応用

Synthesis Methods and Chemical Reactions

Chemoselective Thionation-Cyclization

An efficient route for the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles was reported, showcasing the use of chemoselective thionation-cyclization mediated by Lawesson's reagent. This process highlights the potential of 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in introducing diverse functional groups into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013).

Copper-Catalyzed Intramolecular Cyclization

A two-step synthesis involving copper-catalyzed intramolecular cyclization of highly functionalized novel β-(methylthio)enamides was developed. This method underscores the adaptability of thiazole derivatives in synthesizing complex oxazole structures, further expanding the scope of pharmaceutical research (Kumar, Saraiah, Misra, & Ila, 2012).

Pharmacological Applications

Anticancer Agents

A study reported the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety as potent anticancer agents. The research highlighted the importance of structural modification on the thiazole core to enhance anticancer activity, offering insights into the design of new therapeutic agents (Gomha et al., 2017).

Antimicrobial Activity

Research into thiazole-aminopiperidine hybrid analogues demonstrated their efficacy as inhibitors of Mycobacterium tuberculosis GyrB, showcasing the potential of thiazole derivatives in combating tuberculosis. This work emphasizes the role of thiazole-based compounds in developing new antibiotics (Jeankumar et al., 2013).

特性

IUPAC Name |

4-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-12-17(26-19(20-12)23-9-5-6-10-23)18(24)22-15-8-4-3-7-14(15)16-11-25-13(2)21-16/h3-11H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMPHSVIJUEYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

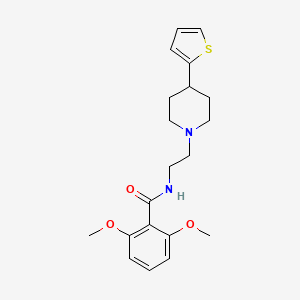

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)